4-Chloro-5-fluoroindoline
Overview
Description
4-Chloro-5-fluoroindoline is a heterocyclic organic compound with the molecular formula C8H7ClFN It belongs to the indoline family, which is characterized by a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoroindoline can be achieved through several methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride as a catalyst and ethanol as a solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, resulting in good to excellent yields of the product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis offers advantages such as shorter reaction times, higher yields, and eco-friendly procedures, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluoroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine and fluorine atoms in the indoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield indole-2,3-dione derivatives, while reduction can produce various indoline derivatives .
Scientific Research Applications
4-Chloro-5-fluoroindoline has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoroindoline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms in the indoline ring enhances its binding affinity to various biological receptors, leading to its biological effects. The compound can modulate enzymatic activities, inhibit specific protein functions, and interfere with cellular signaling pathways .
Comparison with Similar Compounds
- 4-Chloro-6-fluoroindoline
- 4-Chloro-7-methylindoline-2,3-dione
- 4,6-Dichloroisatin
- 4,5-Dichloroisatin
- 4,7-Dichloroindoline-2,3-dione
Comparison: 4-Chloro-5-fluoroindoline is unique due to the specific positioning of chlorine and fluorine atoms on the indoline ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of fluorine enhances the compound’s stability and reactivity, making it more suitable for certain applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-chloro-5-fluoro-2,3-dihydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-2,11H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDMHRLSOGHDSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657784 | |
Record name | 4-Chloro-5-fluoro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903551-32-6 | |
Record name | 4-Chloro-5-fluoro-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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